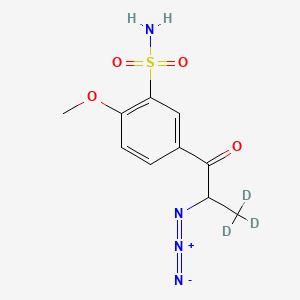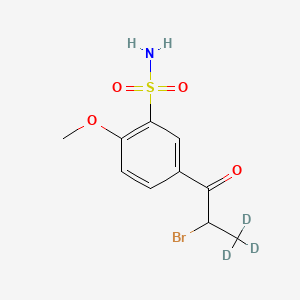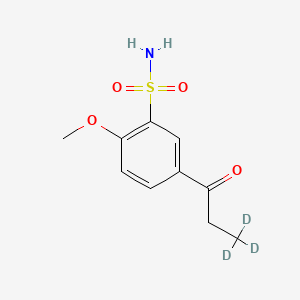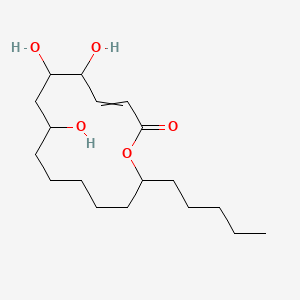
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one, also known as Sch 725674, is a fascinating chemical compound with diverse applications in scientific research. It is a macrolide and is a metabolite of Aspergillus species .
Molecular Structure Analysis
The molecular formula of this compound is C18H32O5 . It has an average mass of 328.449 Da and a mono-isotopic mass of 328.22497 Da . The structure of this compound includes a 14-membered ring, which is part of the macrolide core .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a macrolide, it may participate in reactions typical of this class of compounds .Applications De Recherche Scientifique
Synthesis and Characterization
Macrolactone Natural Product Synthesis : The compound was identified in the synthesis of all 16 stereoisomers of Sch725674, a macrocyclic lactone natural product. This study revealed insights into the spectra of related compounds, both with and without tags, enhancing understanding of compound characteristics (Moretti, Wang, & Curran, 2012).
Microbial Transformation : In a study on the microbial transformation of labdane diterpenes, compounds structurally related to 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one were modified by fungi, contributing to the understanding of natural product chemistry and antimicrobial properties (Haridy, Ahmed, & Doe, 2006).
Chemical Epigenetic Modification
- Manipulation of Endophytic Fungi : Research involving the chemical epigenetic modifier 5-azacitidine showed its impact on Penicillium sp., leading to the isolation of new compounds. This study underscores the potential of chemical epigenetics in discovering new bioactive substances (Li et al., 2023).
Other Related Studies
- Heterocyclic Chemistry : Studies on compounds such as 1,4,5-trigermabicyclo[2.1.0]pent-2-en-5-ylium provide insights into the behavior of heterocyclic structures, which can be valuable in understanding the chemistry of complex molecules like 5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one (Ishida, Sekiguchi, & Kabe, 2003).
Propriétés
IUPAC Name |
5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBEEPDVOWSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,8-Trihydroxy-14-pentyl-1-oxacyclotetradec-3-EN-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)
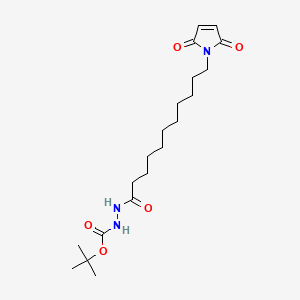
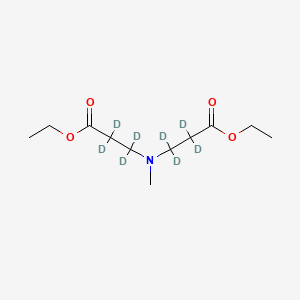
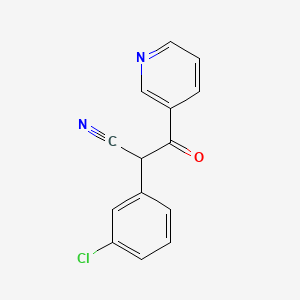
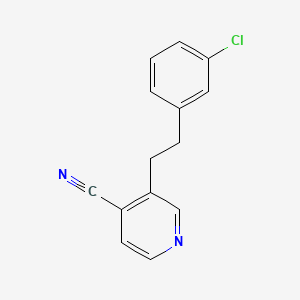
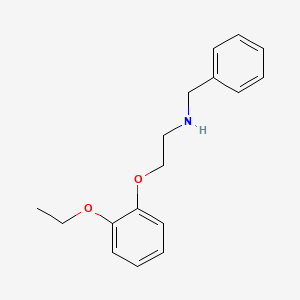
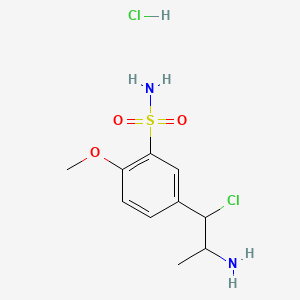
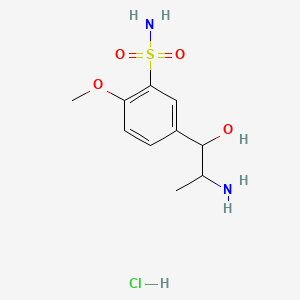
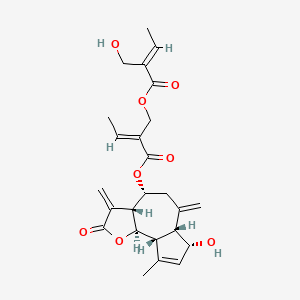

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
